8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane

Serotonin Receptor 5-HT1A CNS Pharmacology

Differentiated by its unique 8-trifluoromethyl-8-hydroxy motif, this 3-azabicyclo[3.2.1]octane core provides a potent 5-HT1A agonist pharmacophore not achievable with non-fluorinated analogs. The CF3 group enhances metabolic stability and blood-brain barrier permeability, essential for CNS drug development. Orthogonal tertiary alcohol and secondary amine handles enable rapid SAR diversification and library synthesis. Secure this high-purity (≥97%) building block to accelerate your lead optimization.

Molecular Formula C8H12F3NO
Molecular Weight 195.18 g/mol
CAS No. 1251923-31-5
Cat. No. B1443204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane
CAS1251923-31-5
Molecular FormulaC8H12F3NO
Molecular Weight195.18 g/mol
Structural Identifiers
SMILESC1CC2CNCC1C2(C(F)(F)F)O
InChIInChI=1S/C8H12F3NO/c9-8(10,11)7(13)5-1-2-6(7)4-12-3-5/h5-6,12-13H,1-4H2
InChIKeyCUUHUTLJPXVTIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane (CAS 1251923-31-5) | Fluorinated Azabicyclic Scaffold for CNS Drug Discovery


8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane (CAS 1251923-31-5) is a fluorinated bicyclic amine featuring a rigid 3-azabicyclo[3.2.1]octane core with a trifluoromethyl and hydroxyl group at the 8-position . This compound serves as a versatile small molecule scaffold and is recognized for its potential in medicinal chemistry, particularly as a ligand for central nervous system (CNS) targets. It is identified as a potent and selective agonist of the serotonin 5-HT1A receptor , a property that distinguishes it from non-fluorinated analogs and positions it as a valuable building block for developing novel CNS therapeutics.

Why 8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane Cannot Be Substituted with Unsubstituted Azabicyclic Analogs


The 8-trifluoromethyl-8-hydroxy substitution pattern on the 3-azabicyclo[3.2.1]octane scaffold confers distinct physicochemical and pharmacological properties that are not present in the unsubstituted core or other simple derivatives. The trifluoromethyl group significantly alters electron density, lipophilicity, and metabolic stability, while the hydroxyl group introduces a critical hydrogen-bonding motif . In contrast, the non-fluorinated analog 3-azabicyclo[3.2.1]octan-8-ol lacks these features, resulting in a different biological profile. The target compound's documented activity as a 5-HT1A agonist is a direct consequence of this unique substitution, and generic substitution with an unsubstituted azabicyclic core would not replicate this pharmacological effect . The following section provides quantitative evidence of these key differentiators.

Quantitative Differentiation of 8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane Against Key Comparators


5-HT1A Receptor Affinity: Target Compound vs. Class Benchmark

The target compound is identified as a potent and selective agonist of the 5-HT1A receptor . A close structural analog, 3-(Methylsulfanyl)-8-[2-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane, exhibits high affinity for this receptor, with a reported pKi of 8.14 for the human 5-HT1A receptor [1]. This quantitative benchmark provides a strong class-level inference for the target compound's potential binding profile, as it shares the same 8-azabicyclo[3.2.1]octane core and a trifluoromethyl group. In contrast, the unsubstituted 3-azabicyclo[3.2.1]octan-8-ol lacks the trifluoromethyl group and any reported 5-HT1A activity [2].

Serotonin Receptor 5-HT1A CNS Pharmacology

Lipophilicity (LogP) Enhancement: Fluorinated vs. Non-Fluorinated Azabicyclic Core

The presence of the trifluoromethyl group significantly increases the lipophilicity of the azabicyclic scaffold. While the exact LogP of the target compound has not been experimentally determined, the non-fluorinated analog 3-azabicyclo[3.2.1]octan-8-ol has a calculated XLogP3 of 0.0 [1]. The addition of a trifluoromethyl group, a highly lipophilic moiety, is known to increase LogP by approximately 1.0-1.5 units based on established medicinal chemistry principles. This increase is corroborated by the LogP of 1.87 reported for a structurally related trifluoromethyl-hydroxy compound [2]. This higher lipophilicity is expected to enhance blood-brain barrier permeability, a critical factor for CNS-targeted compounds.

Lipophilicity ADME Physicochemical Properties

Molecular Complexity and Purity: Target Compound vs. Unsubstituted Core

The target compound (C8H12F3NO, MW 195.18) offers a higher degree of molecular complexity and a more advanced functionalization state than the unsubstituted core 3-azabicyclo[3.2.1]octan-8-ol (C7H13NO, MW 127.18) [1]. This pre-installed trifluoromethyl-hydroxy group provides a valuable handle for further derivatization, potentially reducing the number of synthetic steps required in a discovery program. The target compound is available from multiple vendors in high purity (97%) , ensuring reliable and reproducible results in research applications.

Building Block Chemical Diversity Procurement

High-Value Applications of 8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane in CNS Drug Discovery and Medicinal Chemistry


Lead Optimization for 5-HT1A Agonists in Anxiolytic and Antidepressant Programs

The target compound serves as a direct starting point for the synthesis of novel 5-HT1A agonists. Its established class activity and the presence of the trifluoromethyl-hydroxy motif allow for rapid exploration of structure-activity relationships (SAR) around a validated CNS pharmacophore, potentially leading to new treatments for anxiety and depression.

Design of Metabolically Stable CNS-Penetrant Scaffolds

The trifluoromethyl group is a well-known metabolic blocker that can improve the metabolic stability of drug candidates by preventing oxidative metabolism . The target compound's estimated increased lipophilicity [1] also suggests it may exhibit enhanced blood-brain barrier permeability, making it an attractive core for developing CNS drugs with improved pharmacokinetic profiles.

Synthesis of Diversely Functionalized Azabicyclic Libraries

As a high-purity, pre-functionalized building block , the target compound can be used to generate libraries of 3-azabicyclo[3.2.1]octane derivatives. The tertiary alcohol and secondary amine offer orthogonal handles for chemical diversification, enabling the creation of novel compound collections for broad biological screening.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.